molecular formula C13H12N2O2 B8679149 4-{2-[4-(Hydroxymethyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one CAS No. 91955-16-7

4-{2-[4-(Hydroxymethyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one

Cat. No. B8679149
M. Wt: 228.25 g/mol
InChI Key: ZDACEYGNBANFSW-UHFFFAOYSA-N
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Patent
US09345781B2

Procedure details

4-Aminobenzyl alcohol (0.36 g, 2.92 mmol) and NaNO2 (0.22 g, 3.21 mmol) were dissolved in 7.5 mL EtOH:water (1.5:1), added to 2 N HCl solution (4.5 mL) and stirred at 0° C. for 1 hour. Phenol (0.275 g, 2.92 mmol) in EtOH was added followed by NaOAc (0.15 g) at 0° C. and stirred for 6 hours at room temperature. Reaction mixture was quenched with saturated sodium bicarbonate solution (150 mL) and extracted with DCM. The organic layer was washed with water (200 mL), brine (950 mL), and dried over Na2SO4. Solvents were evaporated under reduced pressure and the residue was purified by silica gel column chromatography (EtOAc:n-hexane 4:6) to obtain compound 1. Yield: 0.473 g (71%). 1H NMR and mass-spectrum data are in good agreement with previously published results.27
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
EtOH water
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
0.275 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0.15 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1.[N:10]([O-])=O.[Na+].Cl.[C:15]1([OH:21])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.CC([O-])=O.[Na+]>CCO.O.CCO>[OH:7][CH2:6][C:5]1[CH:8]=[CH:9][C:2]([N:1]=[N:10][C:18]2[CH:19]=[CH:20][C:15]([OH:21])=[CH:16][CH:17]=2)=[CH:3][CH:4]=1 |f:1.2,5.6,7.8|

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
NC1=CC=C(CO)C=C1
Name
Quantity
0.22 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
EtOH water
Quantity
7.5 mL
Type
solvent
Smiles
CCO.O
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.275 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Four
Name
Quantity
0.15 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 6 hours at room temperature
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with saturated sodium bicarbonate solution (150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The organic layer was washed with water (200 mL), brine (950 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (EtOAc:n-hexane 4:6)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1=CC=C(C=C1)N=NC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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